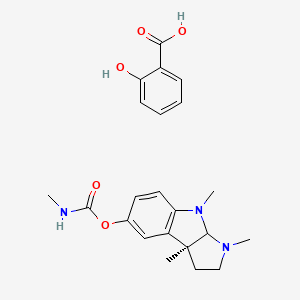

Eserine salicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This compound has significant applications in medicine, particularly in the treatment of glaucoma and anticholinergic toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eserine salicylate can be synthesized through the reaction of physostigmine with salicylic acid. The reaction typically involves heating the two compounds in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the Calabar bean followed by chemical modification to form the salicylate derivative. This process requires careful control of reaction conditions to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Eserine salicylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions typically involve the replacement of a functional group in the molecule with another group, often using nucleophiles or electrophiles.

Major Products Formed:

Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions used.

Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different biological activities.

Substitution Products: Substitution reactions can result in the formation of analogs with altered chemical properties.

Aplicaciones Científicas De Investigación

Eserine salicylate has a wide range of applications in scientific research, including:

Medicine: It is used in the treatment of glaucoma by reducing intraocular pressure and in the management of anticholinergic toxicity by restoring normal neurotransmitter levels.

Neuroscience: this compound is used to study the role of acetylcholine in neural signaling and to investigate the mechanisms of cholinergic neurotransmission.

Pharmacology: It serves as a tool compound in drug discovery and development, particularly in the search for new cholinesterase inhibitors.

Toxicology: this compound is used in toxicological studies to assess the effects of cholinesterase inhibitors and to develop antidotes for poisoning.

Mecanismo De Acción

Eserine salicylate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly useful in conditions where there is a deficiency of acetylcholine, such as in glaucoma and anticholinergic toxicity.

Molecular Targets and Pathways Involved:

Acetylcholinesterase (AChE): The primary target of this compound is AChE, which is involved in the hydrolysis of acetylcholine.

Cholinergic Pathways: By increasing acetylcholine levels, this compound affects cholinergic pathways, which are critical for various physiological functions, including muscle contraction, heart rate regulation, and cognitive processes.

Comparación Con Compuestos Similares

Donepezil: Used in the treatment of Alzheimer's disease.

Rivastigmine: Another Alzheimer's disease medication.

Galantamine: Also used for Alzheimer's disease and dementia.

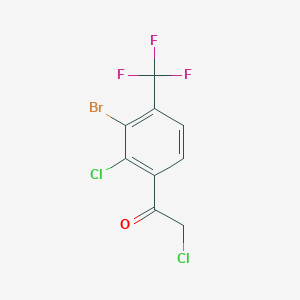

Propiedades

Fórmula molecular |

C22H27N3O5 |

|---|---|

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1 |

Clave InChI |

HZOTZTANVBDFOF-LDCKTULKSA-N |

SMILES isomérico |

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |

SMILES canónico |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |

Solubilidad |

>62 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)